The compound can be synthesized through various methods, often involving reactions with beta-alanine or other amino acids under specific conditions, indicating its relevance in organic synthesis and medicinal chemistry applications.
The synthesis of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves several steps:
The industrial production methods for this compound are less documented but likely involve optimizations such as continuous flow reactors to improve efficiency and yield.
The molecular formula of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is , and its molecular weight is approximately 349.3 g/mol. The structural features include:
The InChI Key for this compound is WGASMZISRZQOHI-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure. The canonical SMILES representation is CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCC(=O)O
, illustrating the connectivity of atoms within the molecule.
(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid participates in several chemical reactions:
These reactions highlight the versatility of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid in synthetic organic chemistry.
The mechanism of action for (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific biological targets:
The physical and chemical properties of (7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 349.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a pale solid |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may require specific handling due to its reactivity .
(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific applications:
CAS No.: 61966-14-1
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 17581-52-1